N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide
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Overview
Description
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanoic acid.
Reduction: Formation of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of the target compound.
4-Fluorobenzaldehyde: Another precursor used in the synthesis.
N-(4,6-Dimethylpyrimidin-2-yl)-4-(quinazoline-4-yl)amino-benzene-1-sulfonamide: A related compound with similar structural features.
Uniqueness
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20FN5O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20FN5O/c1-10(2)15(24)22-17(21-14-7-5-13(18)6-8-14)23-16-19-11(3)9-12(4)20-16/h5-10H,1-4H3,(H2,19,20,21,22,23,24) |
InChI Key |
MDBLPUDCNBDSAY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)F)\NC(=O)C(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)F)NC(=O)C(C)C)C |
Origin of Product |
United States |
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